![molecular formula C17H15F3N4OS B2953274 1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide CAS No. 2034234-76-7](/img/structure/B2953274.png)
1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The pyrazolo[1,5-a]pyrimidine ring system is a fused ring structure that is part of many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
A study reported the synthesis of novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via various chemical reactions and screened for their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, as well as their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship (SAR) analysis indicated specific molecular features contributing to their biological activities (Rahmouni et al., 2016).
Antimicrobial and Anti-Inflammatory Agents
Another study focused on synthesizing new bioactive sulfonamide thiazole derivatives as potential insecticidal and antimicrobial agents. These compounds showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, and were evaluated for their antibacterial efficacy, revealing significant antimicrobial activities (Soliman et al., 2020).
Antioxidant Activities
The design, synthesis, and biological evaluation of novel 1H-3-indolyl derivatives paired with heterocycles such as pyridine, pyrane, pyrimidine, and pyrazole were investigated for their antioxidant properties. These compounds were assessed for their efficacy as antioxidants, particularly against ABTS radicals, with some derivatives exhibiting higher activity than ascorbic acid, the standard antioxidant used in the study (Aziz et al., 2021).
Synthesis and Structural Studies
Research also includes regioselective synthesis and ab initio calculations of fused heterocycles like pyrazolopyrimidine, emphasizing the impact of molecular structure on the reactivity and properties of these compounds. The study used Density Functional Theory (DFT) to predict the outcomes of cyclocondensation reactions, highlighting the importance of molecular design in synthesizing new chemical entities (Salem et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-thiophen-2-yl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)12-8-14-21-9-11(10-24(14)23-12)22-15(25)16(5-1-2-6-16)13-4-3-7-26-13/h3-4,7-10H,1-2,5-6H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVWEKZONWUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide |
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